3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide -

3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide

Catalog Number: EVT-4272463
CAS Number:
Molecular Formula: C16H10Cl2N2O4S
Molecular Weight: 397.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,6-Dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide is a novel benzothiophene derivative synthesized as a potential allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). [] It falls under the classification of heterocyclic organic compounds. The compound is a subject of research due to its potential to regulate branched-chain amino acid (BCAA) metabolism, which is relevant to metabolic disorders like maple syrup urine disease, obesity, and type 2 diabetes. []

Chemical Reactions Analysis

The chemical reactions involving 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide primarily focus on its interaction with BDK. [] This interaction involves binding to the allosteric site of BDK, leading to conformational changes in the kinase. [] Details on specific reaction pathways or parameters are not available in the provided papers.

Mechanism of Action

3,6-Dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide acts as an allosteric inhibitor of BDK. [] It binds to the same site in BDK as other known allosteric inhibitors, including (S)-α-chlorophenylproprionate. [] Upon binding, it triggers helix movements in the N-terminal domain of BDK, causing the dissociation of BDK from the branched-chain α-ketoacid dehydrogenase complex (BCKDC). [] This dissociation, in turn, leads to accelerated degradation of the released kinase in vivo, resulting in increased residual BCKDC activity and subsequent reduction in BCAA concentrations. []

Applications

The primary scientific application of 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide lies in its potential as a therapeutic agent for metabolic disorders characterized by elevated BCAA levels. [] This includes conditions like maple syrup urine disease, obesity, and type 2 diabetes. [] In preclinical studies, administration of the compound significantly increased residual BCKDC activity in cultured cells and primary hepatocytes from patients and a mouse model of maple syrup urine disease. [] Furthermore, administration in wild-type mice led to near-complete dephosphorylation and maximal activation of BCKDC in various tissues, accompanied by a reduction in plasma BCAA concentrations. []

3,6-dichloro-N-(2-chloro-5-nitrophenyl)-pyridazine-4-carboxamide

Compound Description: This compound serves as a key starting material in the synthesis of various pyridazino[3,4-b][1,5]benzodiazepin-5-ones, including those with a 3-chloro-8-nitro substitution pattern. [] These tricyclic compounds were evaluated as potential non-nucleoside reverse transcriptase inhibitors for HIV. []

Relevance: This compound shares the 3,6-dichloro substitution pattern on a heteroaromatic ring and a 2-chloro-5-nitrophenyl carboxamide moiety with the target compound 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide. The difference lies in the core ring system, with pyridazine in the related compound and benzothiophene in the target compound. []

3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)

Compound Description: This compound is identified as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC50 of 3.19 μM. [] BT2 binds to the same site in BDK as other known inhibitors, including (S)-α-chlorophenylproprionate. [] This binding triggers helix movements in the N-terminal domain, leading to BDK dissociation from the BCKDC and accelerated degradation of the released kinase. [] It exhibits promising pharmacokinetic properties (terminal T½ = 730 min) and metabolic stability (no degradation in 240 min). []

Relevance: This compound shares the 3,6-dichloro substitution pattern on the benzothiophene ring with the target compound 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide. The difference lies in the presence of a carboxylic acid group in BT2 instead of the N-(2-methoxy-4-nitrophenyl) carboxamide moiety in the target compound. []

3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F)

Compound Description: This compound is an analog of BT2 and also acts as a BDK inhibitor. [] BT2F, along with BT2 and its prodrug BT3 (N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide), significantly increases residual BCKDC activity in cultured cells and primary hepatocytes from maple syrup urine disease patients and mouse models. []

Relevance: This compound shares the benzothiophene core structure with the target compound 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide. The differences lie in the substitution pattern on the benzothiophene ring, with BT2F having a 3-chloro-6-fluoro substitution instead of the 3,6-dichloro substitution in the target compound, and the presence of a carboxylic acid group instead of the N-(2-methoxy-4-nitrophenyl) carboxamide moiety. []

5-Methoxy-3-phenoxy-N-1H-tetrazol-5-yl-benzo[b]thiophen-2-carboxamide

Compound Description: This compound is mentioned as an example of a new benzothiophene derivative with antiallergic activity. []

Relevance: This compound shares the benzothiophene-2-carboxamide core structure with the target compound 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide. The differences lie in the substitution pattern on the benzothiophene ring (5-methoxy-3-phenoxy instead of 3,6-dichloro) and the presence of a tetrazol-5-yl group instead of the 2-methoxy-4-nitrophenyl group. []

N-(3,5-Dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591)

Compound Description: This compound is a potent and highly selective phosphodiesterase 4 (PDE4) inhibitor (IC50 = 58 nM) with demonstrated oral bioactivity in various animal models of lung inflammation. [] It inhibits cytokine production in human blood mononuclear cell preparations and attenuates allergen-induced eosinophilia and airway hyperreactivity in allergic guinea pigs. []

Relevance: While not structurally similar to the target compound 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide, it falls within the same chemical class of heteroaryl carboxamides. Both compounds feature a dichloro-substituted aromatic ring and a methoxy-substituted aromatic ring in their structure. []

N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide (1)

Compound Description: This compound was identified as a screening hit in a cell- and caspase-based high throughput screening assay for inducers of apoptosis. [] It exhibits an EC50 of 0.82 μM in the caspase activation assay in T47D breast cancer cells. []

Relevance: This compound shares a methoxy-nitro substituted phenyl carboxamide moiety with the target compound 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide. The difference lies in the heteroaromatic ring, with pyridine in the related compound and benzothiophene in the target compound. []

6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide (10)

Compound Description: This lead compound emerged from SAR studies based on N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide, exhibiting a 20-fold increase in potency. [] Its EC50 in the caspase activation assay in T47D cells is 0.082 μM. [] Additionally, compound 10 showed potent growth inhibition with a GI50 value of 0.21 μM in T47D cells and comparable potency in MES-SA cells and paclitaxel-resistant, p-glycoprotein overexpressed MES-SA/DX5 cells. []

Relevance: This compound shares a nitro substituted phenyl carboxamide moiety and a pyridine ring with compound 6 (N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide) and is similarly related to the target compound 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide. The variations lie in the alkoxy substitution on the phenyl ring (ethoxy in compound 10 and methoxy in compound 6 and the target compound) and the presence of a methyl group on the pyridine ring in compound 10. []

6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide (8)

Compound Description: This analog of compound 6 (N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide) demonstrates greater potency in the caspase activation assay. [] It also exhibits potent G2/M cell cycle arrest and apoptosis induction in T47D cells, confirming its role as an inducer of apoptosis. []

Relevance: This compound, like compound 10, shares a nitro substituted phenyl carboxamide moiety and a pyridine ring with compound 6 and is similarly related to the target compound 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide. It differs from compound 10 by having a chlorine substituent on the pyridine ring instead of a methyl group. []

Properties

Product Name

3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide

IUPAC Name

3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide

Molecular Formula

C16H10Cl2N2O4S

Molecular Weight

397.2 g/mol

InChI

InChI=1S/C16H10Cl2N2O4S/c1-24-12-7-9(20(22)23)3-5-11(12)19-16(21)15-14(18)10-4-2-8(17)6-13(10)25-15/h2-7H,1H3,(H,19,21)

InChI Key

ZNHRHEGKVDXGBV-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.